(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Description
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its specific chemical characteristics. The compound is characterized by the presence of a pyrrolidine ring, a butyl group, and a dichlorobenzyl group, which contribute to its reactivity and functionality.
Properties
CAS No. |
820981-49-5 |
|---|---|
Molecular Formula |
C15H22Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(16)9-15(12)17/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1 |
InChI Key |
CDUCFDBXEVWGAZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit key enzymes, affecting metabolic pathways.
Receptor Modulation: It can modulate receptor activity, influencing cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the butyl group, which may affect its reactivity and biological activity.
N-Butylpyrrolidin-3-amine: Lacks the dichlorobenzyl group, resulting in different chemical properties.
Uniqueness
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine, also known as (S)-N-butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, is a compound with significant potential in medicinal chemistry. It features a pyrrolidine ring and has been studied for its biological activities, particularly in relation to its interactions with various biological targets.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 820981-49-5 |
| Molecular Formula | C15H22Cl2N2 |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | CDUCFDBXEVWGAZ-AWEZNQCLSA-N |
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key metabolic enzymes, which may alter biochemical pathways crucial for cellular function.
- Receptor Modulation : It may modulate the activity of receptors involved in signaling pathways, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related structures possess moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, showing promising results with MIC values ranging from 125 to 250 μg/mL .
- Cancer Cell Line Studies : In a study focusing on the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines, this compound was found to reduce cell viability significantly at concentrations above 10 μM over 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
